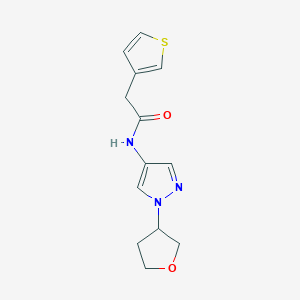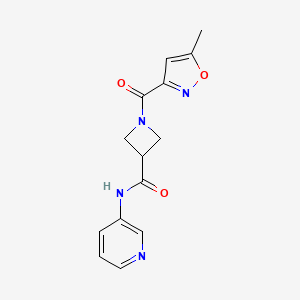![molecular formula C25H26ClN5O4S B2487127 Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate CAS No. 893789-57-6](/img/structure/B2487127.png)
Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of molecules that exhibit a wide range of biological activities and chemical properties due to their complex structure. These molecules often involve heterocyclic compounds that are crucial in medicinal chemistry for their pharmacological properties.
Synthesis Analysis
The synthesis of complex molecules like the one mentioned often involves multi-step reactions, starting from simpler precursors. For example, Mizuno et al. (2006) describe the synthesis of related compounds through convenient and efficient methods, highlighting the use of protective groups and novel synthetic routes to achieve high yields (Mizuno et al., 2006).
Molecular Structure Analysis
The molecular structure of such compounds is typically determined using spectroscopic techniques and, in some cases, X-ray crystallography. Studies like that by Naveen et al. (2015) on related compounds provide insights into the crystalline structure and conformational details, which are crucial for understanding the molecule's interactions and reactivity (Naveen et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various reagents and conditions, leading to a range of potential reactions. Gomha et al. (2011) provide an example of novel compounds prepared via condensation reactions, illustrating the type of chemical transformations that molecules with similar structures might undergo (Gomha & Farghaly, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Researchers have developed methodologies for synthesizing complex heterocyclic compounds that share structural motifs with Ethyl 1-(7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl)piperidine-3-carboxylate. These methodologies are crucial for the creation of novel compounds with potential therapeutic applications. For example, Mizuno et al. (2006) presented efficient syntheses of certain metabolites of a related quinoline derivative, showcasing the role of methanesulfonyl as a protective group in achieving high yield through simplified synthetic routes (Mizuno et al., 2006).
Antimicrobial Activity
Several synthesized quinazoline and triazoloquinazoline derivatives have been evaluated for their antimicrobial properties, indicating a significant interest in these compounds for developing new antibacterial and antifungal agents. El‐Kazak and Ibrahim (2013) synthesized a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, which were screened for antimicrobial activity, suggesting the potential utility of these compounds in addressing drug-resistant microbial infections (El‐Kazak & Ibrahim, 2013).
Potential Therapeutic Applications
Research on related compounds has also explored their potential as therapeutic agents, particularly in the context of diabetes and cancer treatment. For instance, Aziz ur-Rehman et al. (2018) focused on synthesizing S-substituted derivatives of 1,2,4-triazol-3-thiol with evaluations indicating potent inhibition of α-glucosidase enzyme, suggesting these compounds as promising drug candidates for type II diabetes management (Aziz ur-Rehman et al., 2018).
Wirkmechanismus
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) influence drug efficacy and stability. Studying these conditions is essential for optimizing therapeutic use.
Remember, while we’ve explored potential aspects, more research is needed to fully elucidate the mechanism of action for this intriguing compound! 🧪🔍
Eigenschaften
IUPAC Name |
ethyl 1-[7-chloro-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5O4S/c1-4-35-25(32)17-6-5-11-30(14-17)22-20-13-18(26)8-10-21(20)31-23(27-22)24(28-29-31)36(33,34)19-9-7-15(2)16(3)12-19/h7-10,12-13,17H,4-6,11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHQKCSNIPDLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)
![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)

![6-((2-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2487048.png)
![ethyl N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate](/img/structure/B2487051.png)
![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)

![Ethyl 4-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzoate](/img/structure/B2487054.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2487055.png)



![5-methyl-2-(methylsulfanyl)-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2487066.png)
